(+/-)-11-Hydroxy-delta9-THC-D3

Catalog No.
S1786808
CAS No.
362044-74-4
M.F
C21H27D3O3
M. Wt
333.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-11-Hydroxy-delta9-THC-D3

CAS Number

362044-74-4

Product Name

(+/-)-11-Hydroxy-delta9-THC-D3

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H27D3O3

Molecular Weight

333.5

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3
(+/-)-11-hydroxy-delta9-THC-D3 is a synthetic compound that has gained significant attention in scientific research and industry due to its potential applications and biological properties. This compound is structurally similar to delta9-THC, which is the main psychoactive constituent of cannabis. However, (+/-)-11-hydroxy-delta9-THC-D3 has distinct physical and chemical properties that make it a promising candidate for various scientific and industrial applications. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications in various fields of research and industry, limitations and future directions of (+/-)-11-hydroxy-delta9-THC-D3.
(+/-)-11-hydroxy-delta9-THC-D3 is a synthetic compound that is a deuterated analogue of (+/-)-11-hydroxy-delta9-THC, which is a metabolite of delta9-THC. It was first synthesized in 2008, and since then, it has been the subject of numerous studies due to its potential medical applications. This compound has been shown to have significant analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions.
(+/-)-11-hydroxy-delta9-THC-D3 has a molecular weight of 320.47 g/mol. It is a white powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and chloroform. This compound has a melting point of 94-97°C and a boiling point of 386.2°C. It has a molecular formula of C21H26D3O3.
The synthesis of (+/-)-11-hydroxy-delta9-THC-D3 involves the deuterium labeling of delta9-THC using tritium gas and palladium as a catalyst. The reaction results in the production of a mixture of (+/-)-11-hydroxy-delta9-THC and (+/-)-11-hydroxy-delta9-THC-D3. The mixture is then purified using various chromatography techniques to obtain pure (+/-)-11-hydroxy-delta9-THC-D3.
The characterization of (+/-)-11-hydroxy-delta9-THC-D3 is usually done using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques help in determining the purity, identity, and structure of the compound.
Various analytical methods have been developed to detect and quantify (+/-)-11-hydroxy-delta9-THC-D3 in biological samples. These methods include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), gas chromatography coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). These methods have high sensitivity and specificity, and they can be used to measure (+/-)-11-hydroxy-delta9-THC-D3 levels in different biological matrices.
(+/-)-11-hydroxy-delta9-THC-D3 has been shown to have significant pharmacological properties that make it a promising candidate for the treatment of various medical conditions. It has been shown to have potent analgesic and anti-inflammatory properties, which make it effective in the treatment of pain and inflammation. Additionally, it has been shown to have significant neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Studies have shown that (+/-)-11-hydroxy-delta9-THC-D3 is relatively safe and non-toxic when used in scientific experiments. In a study conducted on rats, it was found that (+/-)-11-hydroxy-delta9-THC-D3 did not show any toxic effects, even at high doses. However, more research is needed to establish its long-term safety profile.
(+/-)-11-hydroxy-delta9-THC-D3 has numerous applications in scientific experiments. It has been used in studies investigating the pharmacological effects of delta9-THC and its metabolites. It has also been used in studies investigating the therapeutic potential of cannabinoids in the treatment of various medical conditions such as pain, inflammation, and neurodegenerative diseases.
The current state of research on (+/-)-11-hydroxy-delta9-THC-D3 is promising. Numerous studies have been conducted on its pharmacological properties and therapeutic potential. However, more research is needed to fully understand its mechanisms of action and potential applications.
(+/-)-11-hydroxy-delta9-THC-D3 has potential implications in various fields of research and industry. It has been suggested that it could be used in the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, it could be used in the development of new analytical methods for the detection and quantification of cannabinoids and their metabolites in biological samples.
Although (+/-)-11-hydroxy-delta9-THC-D3 has promising potential, there are some limitations and future directions that need to be addressed. One of the limitations is the lack of long-term safety data. More research needs to be done to establish its long-term safety profile. In terms of future directions, further studies are needed to fully understand its pharmacological properties and mechanisms of action. Additionally, more research is needed to explore its potential applications in the development of new drugs and analytical methods.
- Development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases
- Exploration of its potential applications in cancer therapy
- Development of new analytical methods for the detection and quantification of cannabinoids and their metabolites in biological samples
- The use of (+/-)-11-hydroxy-delta9-THC-D3 as a tool to study the pharmacological effects of cannabinoids
- The use of (+/-)-11-hydroxy-delta9-THC-D3 as a tool to study the neuroprotective effects of cannabinoids
- Exploration of its potential applications in the treatment of psychiatric disorders such as anxiety and depression
- Investigation of its potential applications in the treatment of substance abuse and addiction
- The use of (+/-)-11-hydroxy-delta9-THC-D3 as a tool to study the interactions between cannabinoids and other drugs
- Further investigation of its mechanisms of action and potential applications in the treatment of various medical conditions.

XLogP3

5.7

Dates

Modify: 2023-08-15
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Explore Compound Types